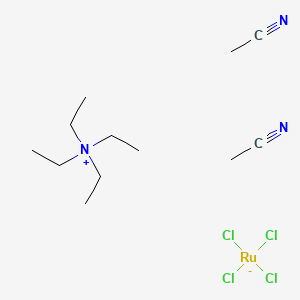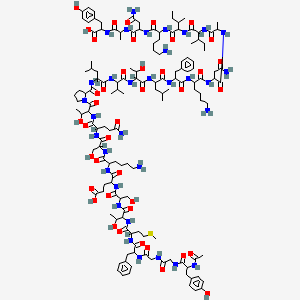
1-(Ethylsulfonyl)piperidin-4-amine
Vue d'ensemble
Description
1-(Ethylsulfonyl)piperidin-4-amine, also known as 1-ESP, is an organic compound with a wide range of applications in the field of science and research. It is a versatile compound that is used in various lab experiments, including the synthesis of various organic compounds, and has been studied for its potential applications in the medical field. 1-ESP is a white crystalline solid with a molecular weight of 206.28 g/mol and a melting point of 230-232°C. It is soluble in water, ethanol, and other organic solvents.
Applications De Recherche Scientifique
1-(Ethylsulfonyl)piperidin-4-amine has been used in various scientific research applications, including the synthesis of other organic compounds, such as esters, amines, and amides. It has also been studied for its potential applications in the medical field, such as the synthesis of drugs and other pharmaceuticals. Additionally, 1-(Ethylsulfonyl)piperidin-4-amine has been used in the synthesis of polymers, such as poly(ethylene-co-vinyl acetate) and poly(methyl methacrylate-co-vinyl acetate).
Mécanisme D'action
Target of Action
Piperidine derivatives have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways .
Mode of Action
Similar compounds have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Pkb, a potential target of similar compounds, is a key downstream component in the phosphatidylinositol-3 kinase (pi3k) signaling pathway . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Similar compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Action Environment
The storage recommendation for similar compounds is at room temperature .
Avantages Et Limitations Des Expériences En Laboratoire
1-(Ethylsulfonyl)piperidin-4-amine is a versatile compound that is used in various lab experiments. It is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is soluble in water, ethanol, and other organic solvents, making it suitable for use in aqueous solutions. However, 1-(Ethylsulfonyl)piperidin-4-amine is a relatively unstable compound, and it may react with other compounds in the presence of heat or light.
Orientations Futures
1-(Ethylsulfonyl)piperidin-4-amine has potential applications in the medical field, such as the synthesis of drugs and other pharmaceuticals. Additionally, it could be used to synthesize polymers, such as poly(ethylene-co-vinyl acetate) and poly(methyl methacrylate-co-vinyl acetate). It may also be used to synthesize other organic compounds, such as esters, amines, and amides. Additionally, further research needs to be conducted to understand the potential biochemical and physiological effects of 1-(Ethylsulfonyl)piperidin-4-amine.
Propriétés
IUPAC Name |
1-ethylsulfonylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-2-12(10,11)9-5-3-7(8)4-6-9/h7H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJDRCGDIIPPST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588315 | |
| Record name | 1-(Ethanesulfonyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethylsulfonyl)piperidin-4-amine | |
CAS RN |
759456-76-3 | |
| Record name | 1-(Ethanesulfonyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(2,3-Dihydro-1H-indol-2-yl)methyl]-3,3-difluoroprop-2-enoic acid](/img/structure/B1627849.png)





